molecular formula C18H16Cl2F3N3O B4757832 N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B4757832
M. Wt: 418.2 g/mol
InChI Key: PYFOWBSKGTXAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide (also known as BCTC) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BCTC belongs to the class of piperazinecarboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.

Mechanism of Action

BCTC selectively blocks the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. TRPV1 receptors are expressed in sensory neurons and are involved in the perception of pain, temperature, and itch. By blocking these receptors, BCTC can reduce the sensitivity of these neurons and alleviate pain, itch, and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce itch and inflammation in animal models. BCTC's selectivity for TRPV1 receptors means that it has minimal side effects compared to other pain medications that target multiple receptors.

Advantages and Limitations for Lab Experiments

BCTC's selectivity for TRPV1 receptors makes it a valuable tool for studying the role of these receptors in pain, itch, and inflammation. However, its potency and selectivity also make it difficult to use in vivo, as high concentrations are required to achieve the desired effects. BCTC is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on BCTC could focus on developing more potent and selective TRPV1 antagonists that are easier to use in vivo. BCTC could also be investigated for its potential use in the treatment of other conditions such as cancer, as TRPV1 receptors have been shown to be involved in cancer cell proliferation and survival. Additionally, BCTC's mechanism of action could be further studied to better understand the role of TRPV1 receptors in pain, itch, and inflammation.

Scientific Research Applications

BCTC has been extensively studied in scientific research, particularly in the field of pain management. TRPV1 receptors are known to be involved in the perception of pain, and BCTC's ability to selectively block these receptors has made it a potential therapeutic target for the treatment of chronic pain. BCTC has also been investigated for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3N3O/c19-13-9-14(20)11-15(10-13)24-17(27)26-6-4-25(5-7-26)16-3-1-2-12(8-16)18(21,22)23/h1-3,8-11H,4-7H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFOWBSKGTXAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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